Stereochemistry-Dependent GPR40 Agonist Activity: (R,R) vs. (S,S) Configuration
In a series of pyrrolidine-containing GPR40 agonists, the (R,R)-68 enantiomer demonstrated a fundamentally different interaction with the target compared to its (S,S)-68 counterpart. In a radioligand binding assay at human GPR40, (R,R)-68 acted as a positive allosteric modulator by potentiating the radioligand, whereas (S,S)-68 fully displaced it, indicating distinct binding modes. Functionally, (R,R)-68 activated both Gq-coupled intracellular Ca2+ flux and Gs-coupled cAMP accumulation, a dual signaling bias not observed for the other enantiomer. This translated to glucose-dependent insulin and GLP-1 secretion in vitro, and a significant plasma glucose reduction in an oral glucose tolerance test in mice [1]. While this data is for a more complex derivative, it establishes the class-level principle that the specific pyrrolidine stereochemistry around the 2-position, a feature shared with (R)-2-allylpyrrolidine, dictates binding mode and functional outcome.
| Evidence Dimension | Functional binding mode and in vitro/in vivo efficacy |
|---|---|
| Target Compound Data | For (R,R)-68: potentiates radioligand; activates Ca2+ and cAMP; insulin/GLP-1 secretion; lowers glucose in mice. |
| Comparator Or Baseline | For (S,S)-68: displaces radioligand; no signaling bias or in vivo glucose lowering reported. |
| Quantified Difference | Qualitative difference in binding mode (potentiation vs. displacement) and signaling bias. |
| Conditions | Human GPR40 binding assay; CHO cell Ca2+ flux; HEK293 cAMP assay; murine OGTT. |
Why This Matters
This demonstrates that the specific chirality of a 2-substituted pyrrolidine has a 'decision-making' impact on receptor pharmacology, making the correct enantiomer non-negotiable for agonist development.
- [1] Jurica EA, Wu X, Williams KN, et al. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. J Med Chem. 2017;60(4):1417-1431. View Source
